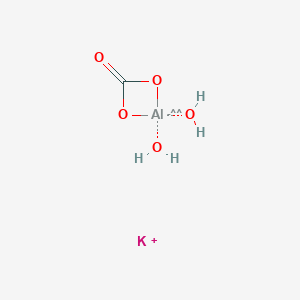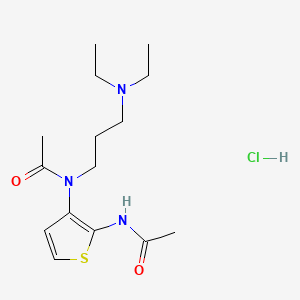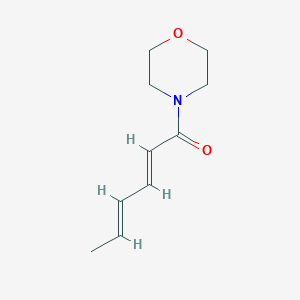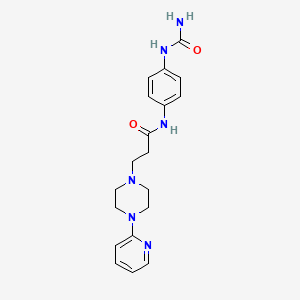
3-Furancarbothioamide, N-(4-chloro-3-(((2-propynyloxy)imino)methyl)phenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furancarbothioamide, N-(4-chloro-3-(((2-propynyloxy)imino)methyl)phenyl)-2-methyl-: is a complex organic compound that features a furan ring, a carbothioamide group, and a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furancarbothioamide, N-(4-chloro-3-(((2-propynyloxy)imino)methyl)phenyl)-2-methyl- typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbothioamide Group: This step involves the reaction of the furan derivative with thiourea or similar reagents under controlled conditions.
Substitution on the Phenyl Ring: The phenyl ring is substituted with a chloro group and a propynyloxyimino group through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the substituted phenyl ring with the furan-carbothioamide intermediate under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbothioamide group, converting it to the corresponding amine.
Substitution: The phenyl ring can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: Due to its unique structure, the compound has potential as an antimicrobial agent, inhibiting the growth of various pathogens.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which 3-Furancarbothioamide, N-(4-chloro-3-(((2-propynyloxy)imino)methyl)phenyl)-2-methyl- exerts its effects involves interaction with molecular targets such as enzymes or receptors. The furan ring and carbothioamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The substituted phenyl ring can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-Furancarbothioamide: A simpler analog without the substituted phenyl ring.
N-(4-chloro-3-(((2-propynyloxy)imino)methyl)phenyl)-2-methyl-amine: Lacks the furan ring but retains the substituted phenyl structure.
Uniqueness:
Structural Complexity: The presence of both the furan ring and the substituted phenyl ring makes this compound unique.
Functional Diversity: The combination of different functional groups allows for a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
178870-44-5 |
|---|---|
Molekularformel |
C16H13ClN2O2S |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
N-[4-chloro-3-[(E)-prop-2-ynoxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-3-7-21-18-10-12-9-13(4-5-15(12)17)19-16(22)14-6-8-20-11(14)2/h1,4-6,8-10H,7H2,2H3,(H,19,22)/b18-10+ |
InChI-Schlüssel |
DVDNGOFCVWSCKE-VCHYOVAHSA-N |
Isomerische SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OCC#C |
Kanonische SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine](/img/structure/B12739221.png)

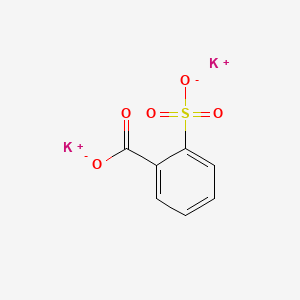
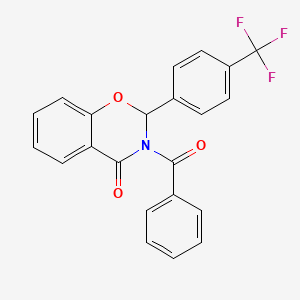
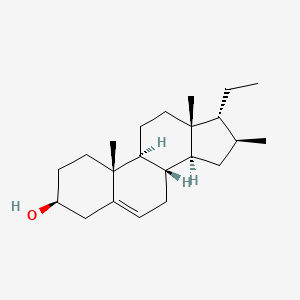
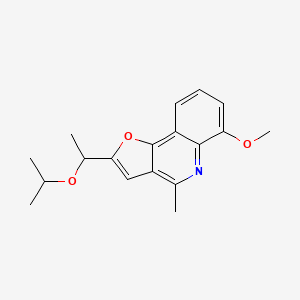
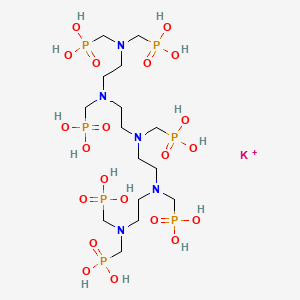
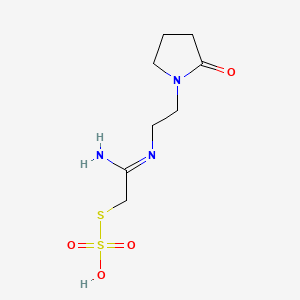

![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
